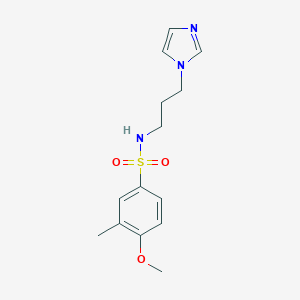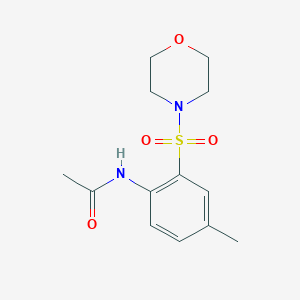
N-(4-methyl-2-morpholin-4-ylsulfonylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-morpholin-4-ylsulfonylphenyl)acetamide, commonly known as MMS, is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. MMS is a sulfonamide derivative that acts as a potent inhibitor of carbonic anhydrase, an enzyme that regulates the acid-base balance in the body.
Mecanismo De Acción
MMS inhibits carbonic anhydrase by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and hydrogen ions. This results in a decrease in the concentration of bicarbonate ions in the body, leading to a decrease in pH and an increase in acidity. The inhibition of carbonic anhydrase by MMS has been shown to have various physiological effects, including the suppression of tumor growth, the reduction of intraocular pressure, and the improvement of cognitive function.
Biochemical and Physiological Effects:
MMS has been shown to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase, the suppression of tumor growth, the reduction of intraocular pressure, and the improvement of cognitive function. MMS has also been shown to exhibit anti-inflammatory and anti-epileptic properties, making it a promising candidate for the development of novel drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMS has several advantages for lab experiments, including its high potency and selectivity for carbonic anhydrase inhibition. However, MMS also has several limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the study of MMS, including the development of novel drugs based on its anti-cancer, anti-inflammatory, and anti-epileptic properties. Further research is also needed to investigate the potential toxicity of MMS and its effects on various physiological processes. Additionally, the synthesis of MMS derivatives with improved selectivity and potency for carbonic anhydrase inhibition may lead to the development of more effective drugs.
Métodos De Síntesis
The synthesis of MMS involves the reaction between 4-methyl-2-nitrobenzenesulfonyl chloride and morpholine, followed by the reduction of the nitro group to a primary amine using sodium dithionite. The resulting amine is then reacted with acetic anhydride to form MMS.
Aplicaciones Científicas De Investigación
MMS has been extensively studied in scientific research due to its diverse range of applications. It is commonly used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. MMS has also been shown to exhibit anti-cancer, anti-inflammatory, and anti-epileptic properties, making it a promising candidate for the development of novel drugs.
Propiedades
Fórmula molecular |
C13H18N2O4S |
|---|---|
Peso molecular |
298.36 g/mol |
Nombre IUPAC |
N-(4-methyl-2-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C13H18N2O4S/c1-10-3-4-12(14-11(2)16)13(9-10)20(17,18)15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Clave InChI |
PTSVGGJNOYWDHT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)N2CCOCC2 |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275146.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B275147.png)
![5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B275148.png)
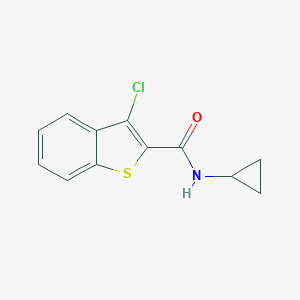
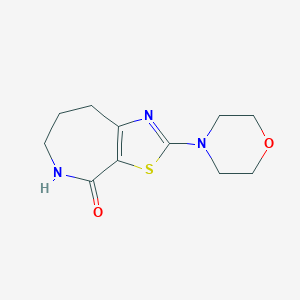
![5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine]](/img/structure/B275156.png)
![3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one](/img/structure/B275157.png)
![6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11-hexaene-14-thione](/img/structure/B275161.png)
![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)
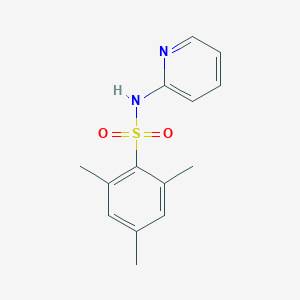
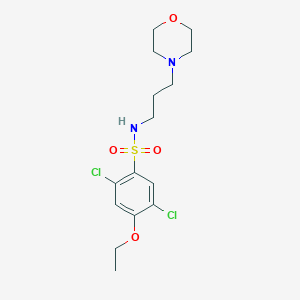
![(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B275180.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B275189.png)
